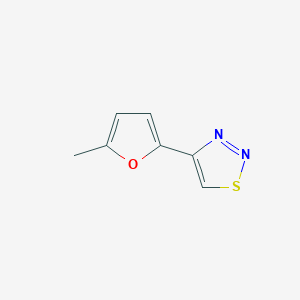
4-(5-Methylfur-2-yl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Methylfur-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 400748-10-9 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 4-(5-methyl-2-furyl)benzaldehyde .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 2-Hydroxyaryl (5-methylfur-2-yl)alkanes have been synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols .Chemical Reactions Analysis
In a related study, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols, were rearranged into corresponding 3-R-benzo[b]furan derivatives by treatment with ethanolic HCl solution .Physical And Chemical Properties Analysis
The physical form of “4-(5-Methylfur-2-yl)benzaldehyde” is solid . It is stored at ambient temperature .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Compounds derived from 1,3,4-thiadiazole, including those related to 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole, have been studied for their antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising antibacterial activities against various strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Zhang et al., 2010).
- Antifungal Activities : These compounds have also been evaluated for their antifungal properties. For example, certain 1,3,4-thiadiazole derivatives exhibited effective antifungal activity, potentially useful in agricultural applications (Shukla & Srivastava, 2008).
Anticancer Properties
- Antiproliferative Properties : Research on Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant antiproliferative properties, suggesting potential applications in cancer therapy. Certain compounds have exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020).
Antiviral Applications
- Antiviral Activities : In the context of the COVID-19 pandemic, certain derivatives of 1,3,4-thiadiazole have been synthesized and shown promising results in docking scores against COVID-19 main protease, indicating potential antiviral applications (Rashdan et al., 2021).
Chemical Properties and Synthesis
- Chemical Synthesis and Characterization : The synthesis and characterization of various 1,3,4-thiadiazole derivatives have been extensively studied, providing insights into the chemical properties and potential modifications of these compounds for various applications (Ameen & Qasir, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(5-methylfuran-2-yl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-2-3-7(10-5)6-4-11-9-8-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUVZNMGFXCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfur-2-yl)-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)
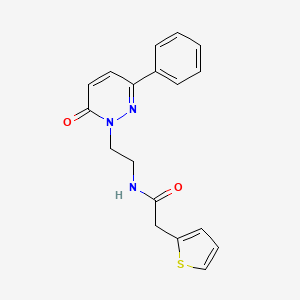
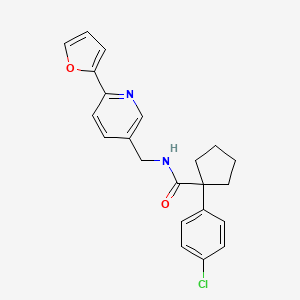
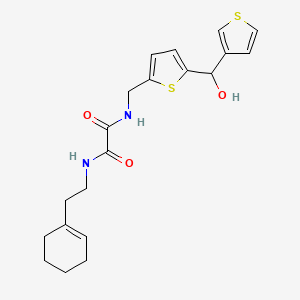
![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
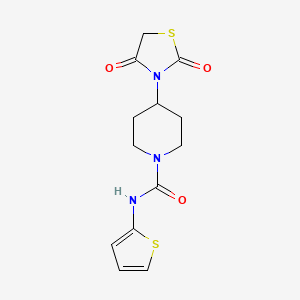
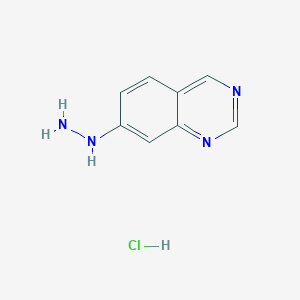
![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)